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Executive Summary
Sodium phenylphosphinate (CAS 4297-95-4) is the sodium salt of phenylphosphinic acid,

characterized by a phosphorus atom in the +3 oxidation state (formally P(III), though often

designated P(V) in tautomeric equilibrium).[1][2] Unlike stable phosphate esters, this compound

retains a direct P-H bond, endowing it with unique reactivity as both a nucleophile and a

reducing agent. It serves as a critical intermediate in the synthesis of aminophosphonates

(enzyme inhibitors), bisphosphonates (bone-targeting drugs), and as a halogen-free flame

retardant synergist.

Molecular Architecture & Physicochemical Profile
Structural Analysis
The core reactivity of sodium phenylphosphinate stems from its pseudo-tetrahedral geometry

around the phosphorus center. The anion consists of a phenyl ring attached to a phosphorus

atom that is bonded to two oxygen atoms (delocalized negative charge) and one hydrogen

atom.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b8234327#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/sodium-oxido-oxo-phenylphosphanium
https://www.chemsrc.com/en/cas/4297-95-4_926570.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8234327?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


P-H Bond: The presence of the P-H bond is the defining feature, distinguishing it from

phenylphosphonates. This bond is responsible for the large coupling constants observed in

NMR and its reductive capability.

Tautomerism: While predominantly existing in the phosphinate form (P=O), it can access a

phosphonite tautomer (P-OH) under specific catalytic conditions, facilitating cross-coupling

reactions.

Physicochemical Data Table[1][3][4][5]
Property Value Notes

IUPAC Name Sodium phenylphosphinate
Also: Sodium

benzenephosphinate

CAS Number 4297-95-4

Formula C₆H₆NaO₂P

Molecular Weight 164.07 g/mol

Appearance White crystalline powder Hygroscopic

Solubility Soluble in H₂O, MeOH, EtOH
Insoluble in non-polar solvents

(Hexane, Et₂O)

Melting Point >200 °C
Decomposes at higher temps

(>300°C)

pKa (Acid) ~1.7 - 2.5
Value for conjugate acid

(Phenylphosphinic acid)

Oxidation State Phosphorus (+3) Reducing agent

Analytical Characterization & Quality Control
Reliable identification of sodium phenylphosphinate relies on the characteristic coupling

between the phosphorus nucleus and the proton directly attached to it.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The Self-Validating signature of this molecule is the giant coupling constant (
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) visible in both ¹H and ³¹P NMR spectra.

³¹P NMR (D₂O, decoupled):

Shift:

12.0 – 25.0 ppm (Dependent on concentration/pH, typically ~17 ppm).

Coupling: If proton-coupled, appears as a doublet with

.

¹H NMR (D₂O):

Aromatic Region:

7.4 – 7.8 ppm (Multiplets, 5H).

P-H Proton:

6.8 – 7.5 ppm. Appears as a large doublet (

). Note: The large splitting often pushes the two legs of the doublet far apart, sometimes
mistaking them for impurity peaks if the coupling constant is not anticipated.

Visualization of Spectroscopic Logic

Sample: Sodium Phenylphosphinate

1H NMR Analysis

31P NMR Analysis

Doublet at ~7.1 ppm
J = ~550 Hz (P-H Bond)

Direct detection

Singlet (decoupled) at ~17 ppm
Doublet (coupled) J = ~550 Hz

Heteronuclear detection

Identity Confirmed:
P(III) Species with P-H Bond

Click to download full resolution via product page

Figure 1: Analytical workflow for confirming the identity of sodium phenylphosphinate via NMR,

highlighting the critical P-H coupling constant.

Synthetic Pathways & Production Logic
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Primary Synthesis: Hydrolysis of
Dichlorophenylphosphine
The most robust route for laboratory and industrial synthesis involves the hydrolysis of

phenylphosphinous dichloride (

). This method is preferred due to the high atom economy and purity of the resulting salt.

Protocol:

Reagents: Phenylphosphinous dichloride (

), Sodium Hydroxide (NaOH), Water.

Hydrolysis:

is added dropwise to ice-cold water under inert atmosphere (

).

Reaction:

Note: This step is exothermic and generates HCl gas. Ventilation is mandatory.

Neutralization: The resulting phenylphosphinic acid solution is neutralized with aqueous

NaOH to pH ~7.0–7.5.

Reaction:

Isolation: Water is removed via rotary evaporation or lyophilization to yield the white solid.

Recrystallization from Ethanol/Water can improve purity.

Green Synthesis (DOPO Derivative)
Recent literature suggests a "green" route involving the hydrolysis of 9,10-dihydro-9-oxa-10-

phosphaphenanthrene-10-oxide (DOPO) derivatives, though this is less common for bulk

commodity production [1].

Mechanistic Reactivity & Applications[3][9]
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Sodium phenylphosphinate operates through two primary mechanistic modes: P-H Activation

(for cross-coupling) and Hydride Transfer (for reduction).

Palladium-Catalyzed P-C Bond Formation
In drug discovery, this compound is a precursor for arylphosphinates. Under Pd(0) catalysis,

the P-H bond is activated, allowing cross-coupling with aryl halides (Hirao coupling).

Mechanism: Oxidative addition of Ar-X to Pd(0), followed by ligand exchange with the

phosphinate anion, and finally reductive elimination to form the P-C bond.

Utility: Synthesis of phosphinic acid isosteres of amino acids (e.g., GABA analogues).

Radical Hydrophosphinylation
The P-H bond is susceptible to radical abstraction. In the presence of initiators (AIBN or

peroxides), sodium phenylphosphinate adds across alkenes or alkynes.

Target: Synthesis of 1,1-bisphosphonates (bone resorption inhibitors).

Reductive Metallization (Electroless Plating)
Similar to sodium hypophosphite, sodium phenylphosphinate acts as a reducing agent for

metal ions (

).

Mechanism: Anodic oxidation of the phosphinate to phosphonate (

) releases electrons/hydride equivalents that reduce the metal cation on the substrate
surface.

Reaction Network Diagram
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Figure 2: The divergent reactivity profile of sodium phenylphosphinate, illustrating its role in

cross-coupling, radical addition, and reduction.

Safety, Handling & Stability
Hazards: Sodium phenylphosphinate is classified as an Irritant. It can cause serious eye

damage (H318) and skin irritation.

Stability: Stable under ambient conditions but hygroscopic. It should be stored in tightly

sealed containers, preferably under desiccant.

Incompatibility: Strong oxidizing agents (risk of exothermic oxidation to phosphonate).

Disposal: Dispose of as chemical waste containing phosphorus. Do not mix with strong

oxidizers in the waste stream.
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General Chemical Data: PubChem Compound Summary for CID 6364990, Sodium

phenylphosphinate.[1]

Cross-Coupling Applications: Montchamp, J.L. "Phosphinate Chemistry in the 21st Century:

A Viable Alternative to the Use of Phosphorus Trichloride in Organophosphorus Synthesis."

Acc.[1][5] Chem. Res., 2014.

NMR Data Verification: TriLink BioTechnologies. "31P Chemical Shifts in NMR Spectra of

Nucleotide Derivatives."

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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